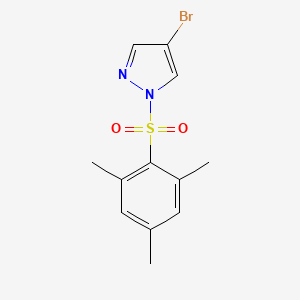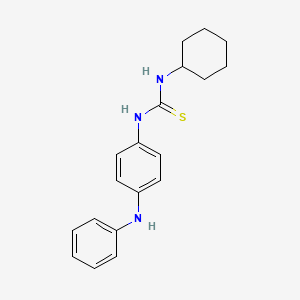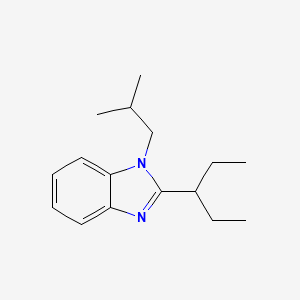![molecular formula C15H10Cl2N2OS B5780144 2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DCPT, and it is a member of the oxadiazole family of compounds. The unique chemical structure of DCPT makes it an interesting compound to study, as it has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of DCPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. DCPT has been found to inhibit the activity of enzymes such as tyrosine kinases and topoisomerases, which play important roles in cell growth and division. DCPT has also been found to modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
DCPT has been found to exhibit a range of biochemical and physiological effects. Some of the key effects include:
1. Anti-cancer Properties: DCPT has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
2. Neuroprotective Properties: DCPT has been found to protect neurons from damage and improve cognitive function.
3. Antimicrobial Properties: DCPT has been found to inhibit the growth of bacteria and other microorganisms.
実験室実験の利点と制限
DCPT has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Versatility: DCPT can be used in a variety of experimental settings, including in vitro and in vivo studies.
2. Availability: DCPT is commercially available and can be easily obtained for research purposes.
3. Stability: DCPT is a stable compound that can be stored for long periods of time without degradation.
Some of the key limitations of DCPT include:
1. Solubility: DCPT has limited solubility in water, which can make it difficult to use in certain experimental settings.
2. Toxicity: DCPT has been found to exhibit some toxicity in certain cell lines, which can limit its use in certain studies.
3. Specificity: DCPT has been found to exhibit specificity for certain enzymes and signaling pathways, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on DCPT. Some of the key areas of research include:
1. Identification of New Targets: Further research is needed to identify new targets of DCPT and to understand its mechanism of action at the molecular level.
2. Development of Analogues: The development of analogues of DCPT with improved solubility and specificity could lead to new applications in scientific research.
3. Clinical Trials: Further research is needed to evaluate the potential clinical applications of DCPT, particularly in the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, 2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPT has been found to exhibit a range of biochemical and physiological effects, and it has been used in a variety of experimental settings. Further research is needed to fully understand the mechanism of action of DCPT and to evaluate its potential clinical applications.
合成法
The synthesis of DCPT involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through a series of purification steps such as recrystallization or column chromatography.
科学的研究の応用
DCPT has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, and it has been used in a variety of experimental settings. Some of the key areas of research where DCPT has been studied include:
1. Cancer Research: DCPT has been found to exhibit anti-cancer properties, and it has been studied for its potential use in cancer treatment.
2. Neuroprotection: DCPT has been found to exhibit neuroprotective properties, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antimicrobial Activity: DCPT has been found to exhibit antimicrobial properties, and it has been studied for its potential use in the treatment of bacterial infections.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-12-7-6-10(8-13(12)17)9-21-15-19-18-14(20-15)11-4-2-1-3-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTFQCLSMKJAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5780066.png)
![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)

![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)